3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-phenyltriazole-4-carboxamide
Description
The compound 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-phenyltriazole-4-carboxamide is a heterocyclic molecule featuring a triazole-4-carboxamide core with three distinct substituents:
- Position 3: A 4-amino-1,2,5-oxadiazole (furazan) group, known for enhancing hydrogen-bonding interactions and metabolic stability .
- Position 5: A phenyl group, contributing to hydrophobic interactions.
- N-substituent: A benzylideneamino group linked to a 3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl moiety. The ethoxy group improves solubility, while the bulky naphthylmethoxy group likely influences steric interactions and target binding .
Properties
Molecular Formula |
C31H26N8O4 |
|---|---|
Molecular Weight |
574.6 g/mol |
IUPAC Name |
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C31H26N8O4/c1-2-41-26-17-20(15-16-25(26)42-19-23-13-8-12-21-9-6-7-14-24(21)23)18-33-35-31(40)28-27(22-10-4-3-5-11-22)34-38-39(28)30-29(32)36-43-37-30/h3-18H,2,19H2,1H3,(H2,32,36)(H,35,40)/b33-18+ |
InChI Key |
OTBBAOSRZJVBLF-DPNNOFEESA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(N=NN2C3=NON=C3N)C4=CC=CC=C4)OCC5=CC=CC6=CC=CC=C65 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(N=NN2C3=NON=C3N)C4=CC=CC=C4)OCC5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-phenyltriazole-4-carboxamide involves multiple steps, including the formation of the oxadiazole and triazole rings. One effective method for preparing oxadiazole derivatives involves nitration, oxidation, and oxidation coupling reactions . The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and carboxylic acids .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-phenyltriazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen peroxide for oxidation, and hydrazine for cyclization . Reaction conditions typically involve controlled temperatures and the use of solvents such as toluene and acetic acid .
Major Products
Major products formed from these reactions include various nitro and amino derivatives, as well as substituted aromatic compounds .
Scientific Research Applications
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-phenyltriazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-phenyltriazole-4-carboxamide involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Triazole/Oxadiazole Carboxamides
The following compounds share key structural motifs with the target molecule, enabling comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations
Oxadiazole vs. Triazole Cores: Oxadiazole-containing compounds (e.g., ) exhibit higher polarity, while triazole cores (e.g., ) balance lipophilicity and hydrogen-bonding capacity.
Synthetic Complexity :
- The target compound likely requires multi-step synthesis involving:
- Protection/deprotection of amino groups (e.g., trityl groups as in ).
- Pd-catalyzed couplings for aryl substitutions (similar to ).
- Condensation reactions for benzylideneamino formation (analogous to ).
Potential Applications: Triazole-oxadiazole hybrids are explored as kinase inhibitors or antimicrobial agents, though the evidence lacks explicit data for this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
